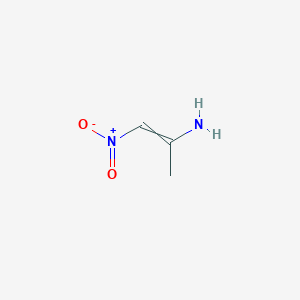
2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2’-Di-tert-butylphosphine)biphenyl can be synthesized through the reaction of biphenyl with di-tert-butylphosphine. The reaction typically involves the use of a palladium catalyst and a base under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(2’-Di-tert-butylphosphine)biphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product . The compound is usually produced in solid form and requires proper storage conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2’-Di-tert-butylphosphine)biphenyl undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound is highly reactive in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving 2-(2’-Di-tert-butylphosphine)biphenyl include palladium catalysts, bases, and solvents like toluene . The reactions are typically carried out under an inert atmosphere to prevent oxidation and degradation of the compound .
Major Products
The major products formed from reactions involving 2-(2’-Di-tert-butylphosphine)biphenyl include various phosphine derivatives and cross-coupled products, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2’-Di-tert-butylphosphine)biphenyl has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2’-Di-tert-butylphosphine)biphenyl involves its role as a ligand in catalytic reactions. The compound coordinates with palladium to form a stable complex, which facilitates the activation of substrates and the formation of new chemical bonds . The steric bulk of the ligand helps to enhance the reactivity and selectivity of the catalytic process .
Comparaison Avec Des Composés Similaires
2-(2’-Di-tert-butylphosphine)biphenyl is unique due to its steric bulk and high reactivity. Similar compounds include:
XPhos: Another bulky biaryl phosphine ligand used in similar catalytic reactions.
SPhos: Known for its high reactivity in cross-coupling reactions.
RuPhos: A ligand with similar applications but different steric and electronic properties.
These compounds share similar applications but differ in their steric and electronic properties, which can influence their reactivity and selectivity in various reactions .
Propriétés
Formule moléculaire |
C22H30O2PPd- |
|---|---|
Poids moléculaire |
463.9 g/mol |
Nom IUPAC |
acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium |
InChI |
InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;; |
Clé InChI |
AGTIJKLADGVFEL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 3-[3-(trifluoromethyl)phenyl]-2H-isoindole-1-carboxylate](/img/structure/B8474732.png)


![4-[(trimethylsilyl)oxy]-2H-1-benzopyran](/img/structure/B8474754.png)
![2-(4-Fluoro-2-methylphenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8474768.png)

